molecular formula C10H15ClN2O3 B2647014 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2344685-95-4

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2647014
CAS No.: 2344685-95-4
M. Wt: 246.69
InChI Key: QUYZZVFYKZUXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a tetrahydropyridine scaffold. The molecule is substituted with an isopropyl group at the 5-position and a carboxylic acid moiety at the 3-position, which is neutralized as a hydrochloride salt to enhance solubility and stability. This structural framework is associated with modulatory activity on γ-aminobutyric acid (GABA) receptors, as inferred from analogs like THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), a well-characterized GABAA receptor agonist . The compound’s synthesis likely involves cyclocondensation of substituted isoxazole precursors with pyridine derivatives under acidic conditions, as seen in related syntheses .

Properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZZVFYKZUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is in the development of anticancer drugs. Research indicates that derivatives of this compound can inhibit heat shock protein 90 (Hsp90), a critical target in cancer therapy. The binding affinity to Hsp90 and subsequent cell growth inhibition have been documented, highlighting its potential as a therapeutic agent against various cancers .

Neuropharmacology

The compound has been studied for its effects on the GABAergic system. It acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors (delta-GABA(A)Rs). This mechanism suggests potential applications in treating neurological disorders where GABA modulation is beneficial, such as anxiety and epilepsy.

Synthesis of Complex Molecules

In organic chemistry, 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow chemists to explore various synthetic routes to create novel compounds with desired biological activities.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anticancer drugs targeting Hsp90Notable binding and cell growth inhibition observed
NeuropharmacologyModulation of GABA receptors for neurological disordersActs as a GABA receptor agonist with potential therapeutic use
SynthesisBuilding block for complex organic moleculesFacilitates the creation of novel compounds

Case Study 1: Anticancer Activity

A study published in PubMed describes a series of synthesized tetrahydroisoxazolo-pyridine derivatives that exhibit significant anticancer activity through Hsp90 inhibition. Among these derivatives, one with a hydroxamic acid residue demonstrated potent inhibitory effects on both Hsp90 and histone deacetylase 6 (HDAC6), suggesting a dual-target mechanism that could enhance anticancer efficacy .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological properties of this compound revealed its role as an effective modulator of GABA receptors. In vitro studies showed that it could enhance GABAergic neurotransmission, which may lead to therapeutic implications for conditions characterized by reduced GABA activity such as anxiety disorders and epilepsy.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Pharmacological Activity References
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride Isoxazolo[4,5-c]pyridine 5-isopropyl, 3-carboxylic acid (HCl salt) Inferred: Potential GABA receptor modulation; enhanced solubility due to HCl salt
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP) Isoxazolo[4,5-c]pyridine 3-hydroxyl GABAA receptor agonist; enhances sleep maintenance and synaptic GABA levels
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride Isoxazolo[4,5-c]pyridine 3-ethyl ester (HCl salt) Inferred: Prodrug form; ester hydrolysis may yield active carboxylic acid metabolite
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo[4,3-c]pyridine 3-carboxamide, 1H-pyrazole core Structural analog with altered electronic properties; potential kinase or receptor modulation
3-Amino-5-methylisoxazole derivatives Isoxazole 5-methyl, 3-amino Intermediate for heterocyclic synthesis; no direct pharmacological data reported

Structural and Functional Insights

Substituent Effects on Pharmacology: The 3-carboxylic acid group in the target compound contrasts with THIP’s 3-hydroxyl group. While THIP directly activates GABAA receptors , the carboxylic acid moiety may confer ionic interactions with receptor binding sites or alter metabolic stability.

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound improves aqueous solubility relative to neutral analogs like THIP, which may limit bioavailability .

Ring System Modifications :

  • Replacement of the isoxazole ring with a pyrazole core (as in the pyrazolo-pyridine analog) alters electronic distribution and hydrogen-bonding capacity, likely shifting receptor specificity .

Prodrug Potential: The ethyl ester analog (CAS 912265-91-9) may act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid form .

Research Findings and Data

  • GABAergic Activity : THIP (a structural analog) increases extracellular GABA levels in the thalamus by 40–60% at 10 µM, demonstrating subtype-specific GABAA receptor agonism . The target compound’s activity remains uncharacterized but may share mechanistic similarities.
  • Analytical Methods : HPLC protocols for quantifying THIP in biological matrices (e.g., urine) could be adapted for the target compound, given structural parallels .
  • Synthetic Yields : Related isoxazole-pyridine hybrids, such as ethyl 5-(5-methylisoxazol-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, are synthesized in 58% yield under mild acidic conditions , suggesting feasible routes for the target compound.

Biological Activity

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride (CAS Number: 1517942-85-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurotransmission modulation. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular Formula C10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight 210.23 g/mol
CAS Number 1517942-85-6

The compound is known to interact with the GABA receptor system , acting as a GABA receptor agonist. It preferentially activates delta-subunit-containing GABA receptors (delta-GABA(A)Rs), which play a crucial role in neurotransmission and have implications in various neurological conditions.

Inhibition of Hsp90

Recent studies have identified this compound as part of a new class of cytotoxic inhibitors targeting Heat Shock Protein 90 (Hsp90), which is significant in cancer treatment. The compound exhibits notable binding affinity to Hsp90 and demonstrates potent cell growth inhibitory activity. The presence of specific substituents on the isoxazole structure appears to enhance its biological efficacy against cancer cells .

In Vitro Studies

  • Cytotoxicity Against Cancer Cells :
    • A library of derivatives including 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid was synthesized and tested against various cancer cell lines. Some derivatives showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
  • Neurotransmission Modulation :
    • The compound's role as a GABA receptor agonist suggests potential applications in treating neurological disorders. Its mechanism involves modulation of neurotransmitter release and neuronal excitability, which could be beneficial in conditions such as epilepsy and anxiety disorders.

Case Studies

  • Case Study on Cancer Treatment :
    • In a study aimed at evaluating the efficacy of Hsp90 inhibitors, derivatives including the target compound were tested on human cancer cell lines. Results indicated that specific modifications to the isoxazole structure significantly increased their potency against resistant cancer phenotypes .
  • Neuropharmacological Effects :
    • An investigation into the effects of GABA receptor activation revealed that treatment with the compound led to enhanced inhibitory neurotransmission in rodent models, suggesting its potential use in managing hyperexcitability disorders.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is typically employed: (1) Cyclocondensation of isoxazole precursors with substituted pyridine derivatives under acidic conditions, followed by (2) hydrochlorination. To optimize yields, use Design of Experiments (DoE) to systematically vary parameters such as reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield, as demonstrated in similar heterocyclic syntheses . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended.

Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoxazole and pyridine moieties. For example, the isopropyl group’s methyl protons (~1.2–1.4 ppm) may overlap with aliphatic protons, requiring decoupling experiments .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%). Monitor for byproducts such as dehydrohalogenated derivatives, which may elute earlier .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography). Discrepancies >0.3% warrant re-purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential hydrochloride aerosol formation .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect may stabilize transition states in amidation reactions .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like CHARMM36. Focus on hydrogen bonding between the isoxazole ring and active-site residues .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR or inconsistent mass spectrometry results?

  • Methodological Answer :
  • NMR Anomalies : Probe for dynamic processes (e.g., ring puckering in the tetrahydroisoxazole moiety) using variable-temperature NMR. Compare with crystallographic data (if available) to confirm conformational stability .
  • MS Discrepancies : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., [M+H]+ vs. [M+Na]+). Validate fragmentation patterns using tandem MS/MS .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with modifications at the isopropyl (e.g., cyclopropyl substitution) or carboxylic acid (e.g., esterification) positions. Assess bioactivity using standardized assays (e.g., enzyme inhibition IC50) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity trends. This approach reduces dimensionality in SAR datasets .

Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer :
  • Green Chemistry Metrics : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower toxicity and higher biodegradability. Evaluate atom economy using the formula:
    Atom Economy=Molecular Weight of ProductSum of Molecular Weights of All Reactants×100%\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100\%

Aim for >70% to align with sustainable practices .

  • Catalyst Screening : Test immobilized acids (e.g., Amberlyst-15) vs. homogeneous catalysts (e.g., H2SO4) using DoE. Immobilized systems often permit recycling and reduce metal contamination .

Tables of Key Data

Property Value/Technique Reference
Melting Point 215–217°C (decomp.)
Solubility DMSO: >50 mg/mL; H2O: <1 mg/mL
HPLC Purity >98% (C18, 254 nm)
Theoretical logP 2.1 (Calculated via ChemAxon)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.